molecular formula C9H19NO B6203205 2,2-diethyl-6-methylmorpholine CAS No. 1497088-76-2

2,2-diethyl-6-methylmorpholine

Cat. No.: B6203205
CAS No.: 1497088-76-2
M. Wt: 157.3
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Description

2,2-Diethyl-6-methylmorpholine is a morpholine derivative characterized by a six-membered morpholine ring substituted with two ethyl groups at the 2-position and a methyl group at the 6-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable electronic and steric properties.

Properties

CAS No.

1497088-76-2

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diethyl-6-methylmorpholine typically involves the cyclization of appropriate amino alcohols or amino diols. One common method is the reaction of 2-amino-2-methyl-1-propanol with diethyl sulfate under basic conditions to form the desired morpholine derivative. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal catalysts, can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-diethyl-6-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2,2-diethyl-6-methylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-diethyl-6-methylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby affecting cell proliferation and differentiation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Differences from Target Compound
2,6-Dimethylmorpholine Methyl at 2,6-positions Reduced lipophilicity due to smaller alkyl groups
2-Ethyl-5-methylmorpholine Ethyl at 2, methyl at 5-position Altered steric effects from 5-methyl placement
(2S,6S)-2,6-Dimethylmorpholine Stereospecific methyl groups Chiral centers affect receptor binding
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate Ester group at 2-position Enhanced hydrolytic instability compared to ethers

Key Observations :

  • Stereochemistry : Stereoisomers like (2S,6S)-2,6-dimethylmorpholine exhibit distinct pharmacological profiles, underscoring the importance of chiral centers in drug design .
  • Functional Groups : The ester-containing analog () shows higher reactivity in aqueous environments due to ester hydrolysis, unlike the stable ether linkage in the target compound .

Physicochemical Properties

Property 2,2-Diethyl-6-methylmorpholine 2,6-Dimethylmorpholine 2-Ethyl-5-methylmorpholine
Molecular Weight (g/mol) ~171.3 ~129.2 ~157.3
Solubility in Water Low Moderate Low
Melting Point (°C) Not reported 45–47 Not reported

Notes:

  • The higher molecular weight of this compound correlates with lower aqueous solubility, a common trade-off with lipophilic substituents .
  • Hydrochloride salts (e.g., (R)-2-Methylmorpholine hydrochloride) improve solubility but are absent in the target compound’s current synthesis routes .

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